molecular formula C16H19N2O4- B011104 N-Benzyloxycarbonylalanylprolinal CAS No. 108708-27-6

N-Benzyloxycarbonylalanylprolinal

Cat. No. B011104
M. Wt: 304.34 g/mol
InChI Key: FROFXOQSJFDKGW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyloxycarbonylalanylprolinal, also known as Z-AP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a protease inhibitor that has shown promising results in inhibiting the activity of enzymes responsible for the progression of diseases such as cancer and HIV.

Mechanism Of Action

N-Benzyloxycarbonylalanylprolinal inhibits the activity of proteases by binding to the active site of the enzyme and blocking its activity. The compound has been shown to be selective for certain proteases, which makes it a promising candidate for the development of targeted therapies.

Biochemical And Physiological Effects

N-Benzyloxycarbonylalanylprolinal has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit HIV replication, and reduce inflammation. Additionally, the compound has been shown to have neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

N-Benzyloxycarbonylalanylprolinal has several advantages for lab experiments. The compound is relatively easy to synthesize, has a high purity, and is stable under various conditions. Additionally, the compound has been shown to be selective for certain proteases, which makes it a promising candidate for targeted therapies. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of N-Benzyloxycarbonylalanylprolinal. One potential direction is the development of targeted therapies for diseases such as cancer and HIV. Additionally, the compound could be used as a tool for studying the role of proteases in various biological processes. Further research is also needed to investigate the potential neuroprotective effects of the compound and its potential applications in the treatment of neurodegenerative diseases.
In conclusion, N-Benzyloxycarbonylalanylprolinal is a promising compound that has shown potential applications in various fields of scientific research. The compound has been shown to inhibit the activity of proteases, which makes it a promising candidate for the development of targeted therapies. Further research is needed to fully understand the potential applications of this compound and its mechanisms of action.

Synthesis Methods

The synthesis of N-Benzyloxycarbonylalanylprolinal involves the reaction of an aldehyde with an amine in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

N-Benzyloxycarbonylalanylprolinal has been extensively studied for its potential applications in scientific research. The compound has been shown to inhibit the activity of proteases, which are enzymes that play a crucial role in disease progression. Proteases are involved in various biological processes such as cell signaling, apoptosis, and inflammation. Dysregulation of protease activity has been linked to various diseases such as cancer, HIV, and Alzheimer's disease.

properties

CAS RN

108708-27-6

Product Name

N-Benzyloxycarbonylalanylprolinal

Molecular Formula

C16H19N2O4-

Molecular Weight

304.34 g/mol

IUPAC Name

benzyl N-[1-(2-formylpyrrolidin-1-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C16H20N2O4/c1-12(15(20)18-9-5-8-14(18)10-19)17-16(21)22-11-13-6-3-2-4-7-13/h2-4,6-7,10,12,14H,5,8-9,11H2,1H3,(H,17,21)

InChI Key

FROFXOQSJFDKGW-UHFFFAOYSA-M

SMILES

CC(C(=O)N1CCCC1C=O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)N1CCCC1C=O)NC(=O)OCC2=CC=CC=C2

synonyms

N-benzyloxycarbonyl-alanylprolinal
N-benzyloxycarbonylalanylprolinal
Z-Ala-prolinal

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.